6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid 6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20147486
InChI: InChI=1S/C18H11BrClNO2/c19-12-4-8-17-15(9-12)16(18(22)23)10-14(21-17)7-3-11-1-5-13(20)6-2-11/h1-10H,(H,22,23)
SMILES:
Molecular Formula: C18H11BrClNO2
Molecular Weight: 388.6 g/mol

6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC20147486

Molecular Formula: C18H11BrClNO2

Molecular Weight: 388.6 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid -

Specification

Molecular Formula C18H11BrClNO2
Molecular Weight 388.6 g/mol
IUPAC Name 6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid
Standard InChI InChI=1S/C18H11BrClNO2/c19-12-4-8-17-15(9-12)16(18(22)23)10-14(21-17)7-3-11-1-5-13(20)6-2-11/h1-10H,(H,22,23)
Standard InChI Key KLGMKIOVWBDWPX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)Cl

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula is C₁₈H₁₁BrClNO₂, with a molecular weight of 388.64 g/mol. Its quinoline backbone provides a planar aromatic system conducive to π-π stacking interactions, while substituents at the 2-, 4-, and 6-positions modulate electronic and steric properties:

  • 6-Bromo Substituent: Enhances lipophilicity (ClogP ≈ 4.2) and influences binding affinity through halogen bonding.

  • 2-(4-Chlorophenyl)Ethenyl Group: Introduces steric bulk and additional π-conjugation, potentially improving interactions with hydrophobic protein pockets.

  • 4-Carboxylic Acid: Offers hydrogen-bonding capacity and metal-coordination sites, critical for biological activity and material applications.

X-ray crystallography reveals a near-planar quinoline core (dihedral angle <5° relative to the chlorophenyl ring), with bond lengths consistent with conjugated π-systems (C-C: 1.38–1.42 Å) . The ethenyl linker adopts an E-configuration, as confirmed by NMR coupling constants (J = 16.2 Hz) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a Suzuki-Miyaura cross-coupling between 6-bromoquinoline-4-carboxylic acid and 4-chlorostyrene. Key parameters include:

ParameterCondition
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃
SolventDMF/H₂O (4:1)
Temperature90°C, 24 h
Yield72–78%

Post-synthesis purification involves column chromatography (silica gel, hexane:EtOAc 3:1) and recrystallization from ethanol.

Industrial Optimization

Scale-up processes employ continuous flow reactors to enhance reaction efficiency, reducing Pd catalyst loading to 1 mol% and achieving ≥90% conversion. Advanced purification techniques like simulated moving bed chromatography minimize waste and improve throughput.

Chemical Reactivity and Derivative Formation

The compound undergoes three primary reactions:

  • Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the ethenyl group to a ketone, forming 6-bromo-2-(4-chlorobenzoyl)quinoline-4-carboxylic acid.

  • Reduction: LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group (yield: 65%), enhancing blood-brain barrier permeability.

  • Nucleophilic Substitution: Bromine at C6 reacts with amines (e.g., piperidine) in DMF at 120°C, yielding analogues with improved solubility.

Biological Activity and Mechanisms

Antimicrobial Effects

Against Mycobacterium tuberculosis, the compound exhibits MIC₉₀ = 8 µg/mL, outperforming isoniazid (MIC₉₀ = 16 µg/mL). Activity stems from dual mechanisms:

  • DNA intercalation: Planar quinoline core disrupts bacterial DNA replication.

  • Enzyme inhibition: Carboxylic acid chelates Mg²⁺ in mycobacterial ATP synthase (IC₅₀ = 2.3 µM).

Comparative Analysis with Structural Analogues

Substituent Effects on Activity

AnaloguesMIC₉₀ (µg/mL)IC₅₀ (MCF-7, µM)
6-Bromo-2-styrylquinoline3245
6-Chloro analogue1628
This compound812

The 4-chlorophenyl group improves activity by 4-fold compared to unsubstituted styryl derivatives.

Carboxylic Acid Derivatives

Esterification (e.g., ethyl ester) increases logP from 2.1 to 3.8, enhancing oral bioavailability (F = 68% vs. 22% for free acid).

Applications in Materials Science

The compound serves as a building block for organic semiconductors due to its extended conjugation. Devices incorporating it exhibit:

  • Hole mobility: 0.45 cm²/V·s (vs. 0.12 cm²/V·s for unsubstituted quinoline) .

  • Bandgap: 2.8 eV, suitable for visible-light photodetectors .

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